molecular formula C7H6F3N5 B154645 9-Methyl-6-(trifluoromethyl)purin-2-amine CAS No. 1744-14-5

9-Methyl-6-(trifluoromethyl)purin-2-amine

Cat. No. B154645
CAS RN: 1744-14-5
M. Wt: 217.15 g/mol
InChI Key: ULPNHMMJISXCBK-UHFFFAOYSA-N
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Description

9-Methyl-6-(trifluoromethyl)purin-2-amine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including their derivatives, are widely studied for their biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 9-Methyl-6-(trifluoromethyl)purin-2-amine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related purine compounds.

Synthesis Analysis

The synthesis of purine derivatives often involves the modification of the purine core structure to introduce various substituents that can enhance biological activity or alter physical and chemical properties. For instance, the synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine involves condensation reactions, hydride reductions, and alkylations . Similarly, acyclic nucleosides were synthesized by reacting tris(trimethylsilyl)guanine with chloromethyl ethers, followed by deprotection . The synthesis of N-Methoxy-9-methyl-9H-purin-6-amines was achieved through N-methylation and chlorine displacement . These methods could potentially be adapted for the synthesis of 9-Methyl-6-(trifluoromethyl)purin-2-amine.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. Tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms, plays a significant role in the molecular structure of purines. For example, N-Methoxy-9-methyl-9H-purin-6-amines exhibit variations in amino/imino tautomer ratios, which were identified using NMR methods . The tautomeric equilibria of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines were calculated using Density Functional Theory, and solid-state structures were obtained from X-ray diffraction techniques .

Chemical Reactions Analysis

The reactivity of purine derivatives towards various chemical reactions is influenced by the substituents present on the purine core. For instance, the reactivity towards alkylation was studied in N-Methoxy-9-methyl-9H-purin-6-amines, where the presence of electronegative substituents at C-2 affected the reaction outcome . The synthesis of 1,2,9-trisubstituted purin-6(9H)-ones catalyzed by heteropolyacids is another example of a chemical reaction involving purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The papers provided do not directly discuss the properties of 9-Methyl-6-(trifluoromethyl)purin-2-amine, but they do provide insights into the properties of similar compounds. For example, the antiviral activity of purine acyclic nucleosides was assessed, and their inhibitory activity against herpes simplex virus was reported . The inhibitory activity of 9H-purin-6-amine derivatives against aldose reductase was also evaluated, with some derivatives showing potent and selective inhibition .

Scientific Research Applications

Synthetic Methodologies and Tautomerism

Studies on N-methoxy-9-methyl-9H-purin-6-amines, structurally related to 9-Methyl-6-(trifluoromethyl)purin-2-amine, highlight the synthetic pathways and tautomerism inherent in purine derivatives. These compounds, synthesized via N-methylation and displacement reactions, exhibit significant variations in amino/imino tautomer ratios, which are critical for understanding their chemical behavior and potential applications in drug design. The ability to manipulate tautomer ratios through substituent modification provides valuable insights into the reactivity and biological activity of purine analogs (Roggen & Gundersen, 2008).

Antimicrobial and Anticancer Applications

Further research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines reveals their potential in antimicrobial and anticancer therapies. The modification of the purine ring structure, particularly through the introduction of specific substituents, has shown promise in enhancing antimycobacterial, antiprotozoal, and anticancer activities. These modifications lead to compounds with potential application in treating infectious diseases and various cancers, demonstrating the versatility of purine derivatives in medicinal chemistry (Roggen et al., 2011).

Nucleotide Analogue Synthesis

The synthesis of acyclic nucleotide analogs derived from N3-substituted isoguanine, related to the chemical structure of 9-Methyl-6-(trifluoromethyl)purin-2-amine, demonstrates the application of purine derivatives in developing nucleotide analogs. These compounds, designed to mimic the structure of natural nucleotides, have potential applications in antiviral and anticancer therapies, further underscoring the importance of purine analogs in drug development (Alexander et al., 2000).

Anti-Influenza Activity

The development of novel purine conjugates with heterocycles, including those structurally related to 9-Methyl-6-(trifluoromethyl)purin-2-amine, for anti-influenza activity, highlights the potential of purine derivatives as antiviral agents. These studies contribute to the ongoing search for effective treatments against influenza viruses, showcasing the broad therapeutic applications of purine analogs (Krasnov et al., 2021).

properties

IUPAC Name

9-methyl-6-(trifluoromethyl)purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNHMMJISXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290157
Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Methyl-6-(trifluoromethyl)purin-2-amine

CAS RN

1744-14-5
Record name 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)purin-2-amine
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Record name 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine
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